(+)-Matairesinol

Descripción general

Descripción

(+)-Matairesinol is a lignan, a type of phytoestrogen found in various plant sources. It is a precursor to enterolactone, a compound produced by intestinal bacteria that has been linked to various health benefits. This compound is known for its antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Matairesinol typically involves the oxidative coupling of coniferyl alcohol. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like silver oxide. The reaction conditions often require a controlled environment to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. This method is advantageous due to its sustainability and the ability to produce large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Matairesinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include silver oxide and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Strong nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

(+)-Matairesinol has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other valuable compounds.

Biology: Research focuses on its role as a phytoestrogen and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and cardiovascular protective properties.

Industry: this compound is used in the development of nutraceuticals and functional foods due to its health benefits.

Mecanismo De Acción

The mechanism of action of (+)-Matairesinol involves its conversion to enterolactone by intestinal bacteria. Enterolactone then exerts its effects by binding to estrogen receptors, modulating gene expression, and influencing various cellular pathways. This interaction can lead to anti-cancer, anti-inflammatory, and cardiovascular protective effects.

Comparación Con Compuestos Similares

Similar Compounds

Secoisolariciresinol: Another lignan with similar health benefits.

Pinoresinol: Known for its antioxidant properties.

Lariciresinol: Also a precursor to enterolactone.

Uniqueness

(+)-Matairesinol is unique due to its specific stereochemistry and its efficient conversion to enterolactone, which is a potent phytoestrogen. This makes it particularly valuable for research and therapeutic applications.

Propiedades

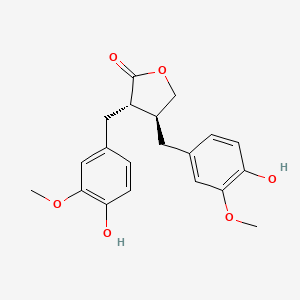

IUPAC Name |

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466351 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120409-94-1 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-matairesinol?

A1: The molecular formula of this compound is C20H22O6, and its molecular weight is 358.39 g/mol.

Q2: Can you provide spectroscopic data for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, including 1D (1H and 13C) and 2D (COSY, NOESY, HETCOR, HMQC, HMBC) experiments, to elucidate the structure and stereochemistry of this compound. [] Additionally, techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) provide complementary information about its functional groups and molecular mass. []

Q3: Are there any known stereoisomers of this compound?

A3: Yes, this compound has an enantiomer, (-)-matairesinol. Notably, research indicates that the formation of (-)-secoisolariciresinol and its subsequent conversion into (-)-matairesinol in Forsythia intermedia occurs with strict stereochemical control, and the (+)-enantiomer is not formed in this process. []

Q4: What are the natural sources of this compound?

A4: this compound has been isolated from various plant sources, including:

- Cephalotaxus hainanensis Li []

- Stellera chamaejasme L. [, ]

- Wikstroemia indica []

- Calocedrus formosana Florin []

- Bupleurum salicifolium []

- Thymelaea microphylla Coss. et Dur []

- Saussurea conica []

- Forsythia intermedia []

- Picea abies (Norway spruce) []

- Austrocedrus chilensis []

- Fitzroya cupressoides []

- Pilgerodendron uviferum []

- Juniperus sabina L. []

- Monascus kaoliang BCRC 31506 fermented rice []

Q5: How is this compound typically extracted from plant material?

A5: While specific extraction methods vary depending on the source, researchers commonly utilize solvents like methanol and ethanol for extraction. [, , , , , , , ] Further isolation and purification often involve various chromatographic techniques, such as column chromatography over silica gel and Sephadex LH-20. [, , ]

Q6: What are the potential health benefits associated with this compound?

A6: Research suggests that this compound, primarily through its conversion to mammalian lignans like enterolactone, may contribute to various health benefits:

- Antioxidant Activity: this compound exhibits antioxidant activity, as demonstrated by its radical scavenging ability in DPPH assays. [, ]

- Anticancer Potential: Although research on this compound specifically is limited, studies on lignans, in general, suggest potential anticancer effects, particularly in hormone-dependent cancers like breast cancer. []

Q7: Does this compound itself exhibit the observed biological activities, or are they attributed to its metabolites?

A7: While this compound itself exhibits some activities, such as antioxidant properties, many of its potential health benefits are attributed to its metabolites, primarily enterolactone and enterodiol, produced by gut bacteria. [, ]

Q8: Can you elaborate on the role of this compound in inhibiting discoloration in fish?

A8: Research has shown that (−)-matairesinol, the enantiomer of this compound, effectively inhibits the discoloration of dark muscle in yellowtail (Seriola quinqueradiata). [] This finding suggests potential applications of matairesinol isomers as natural color preservatives in the food industry.

Q9: Are there any studies investigating the effect of this compound on sleep quality?

A9: Yes, a recent study exploring the association between dietary (poly)phenols and sleep quality found an inverse relationship between higher dietary intake of matairesinol and inadequate sleep quality in a cohort of Italian adults. [] This suggests a potential role of matairesinol in promoting better sleep, although further research is needed to confirm this association and understand the underlying mechanisms.

Q10: How is this compound metabolized in the human body?

A10: this compound, upon ingestion, undergoes conversion to mammalian lignans, primarily enterolactone and enterodiol, by the gut microbiota in the colon. [] These metabolites are then absorbed into the bloodstream and subsequently excreted in urine. []

Q11: Have there been any studies comparing the intake of this compound with its urinary excretion?

A11: Yes, a study on Finnish men consuming an omnivorous diet investigated the relationship between the intake of various lignans, including this compound, and their urinary excretion. [] The study found that the urinary excretion of plant lignans corresponded to 17% of intake, while enterolignan excretion accounted for 92%, suggesting efficient conversion of plant lignans to mammalian lignans by the gut microbiota.

Q12: Are there any ongoing studies exploring drug delivery strategies for this compound?

A12: Although the provided abstracts don't offer details on specific drug delivery systems, one study mentions the development of matairesinol-loaded liposomes. [] This approach encapsulates matairesinol within liposomes to potentially enhance its bioavailability, target specific tissues, and improve therapeutic efficacy.

Q13: What analytical techniques are commonly used to quantify this compound in food samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and tandem mass spectrometry (MS/MS), is frequently employed to quantify this compound and other lignans in food samples. [, , , ] These methods provide high sensitivity and selectivity for accurate measurement of lignan levels in complex matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.